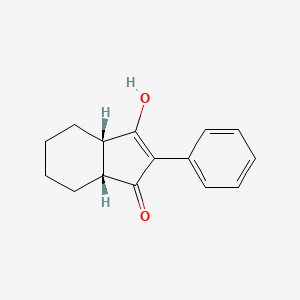

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Descripción

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a bicyclic ketone characterized by a hexahydroindenone core fused with a hydroxy group at position 3 and a phenyl substituent at position 2 in the cis configuration. This compound belongs to the indenone family, which is notable for its partially hydrogenated bicyclic structure and diverse biological and synthetic applications.

Propiedades

Fórmula molecular |

C15H16O2 |

|---|---|

Peso molecular |

228.29 g/mol |

Nombre IUPAC |

(3aS,7aR)-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one |

InChI |

InChI=1S/C15H16O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-12,16H,4-5,8-9H2/t11-,12+/m0/s1 |

Clave InChI |

BBDRHFLHKPREMA-NWDGAFQWSA-N |

SMILES isomérico |

C1CC[C@@H]2[C@H](C1)C(=C(C2=O)C3=CC=CC=C3)O |

SMILES canónico |

C1CCC2C(C1)C(=C(C2=O)C3=CC=CC=C3)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, qualitative and quantitative analyses have shown its potential to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase .

Antimicrobial Properties

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has been evaluated for its antimicrobial activity against various pathogens. Studies employing the disc diffusion method revealed significant zones of inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a template for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for further development in treating inflammatory diseases .

Materials Science

Polymer Chemistry

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress .

Nanocomposites

The compound can be integrated into nanocomposite materials to enhance their functionality. For example, studies have reported improved electrical conductivity and mechanical strength when combined with carbon-based nanomaterials . This application is particularly relevant in developing advanced materials for electronics and energy storage systems.

Biochemical Research

Enzyme Inhibition Studies

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has been investigated for its potential as an enzyme inhibitor. Molecular docking studies indicate strong binding affinities with various enzymes involved in metabolic pathways. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms .

Drug Delivery Systems

Research is ongoing into using this compound as a component of drug delivery systems. Its favorable physicochemical properties may facilitate the development of carriers that enhance the bioavailability of poorly soluble drugs .

Case Studies

Mecanismo De Acción

The mechanism of action of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Comparative Analysis of Key Properties

Research Findings and Implications

- Stereochemical Influence: The cis configuration of the target compound’s hydroxy and phenyl groups may enhance stereoselective interactions in biological systems, analogous to (3aR,7aS)-configured indenones used in fawcettimine alkaloid synthesis .

- Biological Potential: Structural similarities to PVEO components suggest possible antioxidant or antifungal activity, though empirical studies are needed .

- Synthetic Challenges: The phenyl and hydroxy substituents likely complicate synthesis, requiring protective group strategies or asymmetric catalysis, as seen in related indenone syntheses .

Actividad Biológica

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one (C15H16O2), also known by its CAS number 871482-77-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

Structure: The compound features a hexahydroindene framework with a hydroxyl group and a phenyl substituent.

Biological Activity Overview

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has been studied for various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to interact with G-quadruplex DNA structures, which are important in regulating gene expression related to cancer proliferation .

- Antimicrobial Properties : Research indicates that derivatives of hexahydroindene compounds can possess antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains .

- Cytotoxic Effects : Studies have evaluated the cytotoxicity of cis-3-hydroxy derivatives in different cancer cell lines. The results indicate varying degrees of inhibition of cell growth depending on the concentration and exposure time .

The biological activity of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can be attributed to several mechanisms:

- G4 DNA Binding : The compound's ability to bind to G-quadruplexes may interfere with telomerase activity and disrupt cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Data Tables

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | |

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxicity | Dose-dependent inhibition of cell growth |

Case Studies

- Anticancer Study : A study involving A375 melanoma cells demonstrated that cis-3-hydroxy derivatives could inhibit cell proliferation with an IC50 value indicating significant potency. This suggests potential for development as an anticancer agent targeting specific pathways involved in tumor growth .

- Microbial Inhibition : In a comparative analysis of antimicrobial agents, cis-3-hydroxy derivatives showed substantial inhibitory zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 31.25 mg/mL for effective microbial control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.